molecular formula C18H21NO2 B336447 4-methoxy-N-(4-phenylbutyl)benzamide

4-methoxy-N-(4-phenylbutyl)benzamide

Cat. No.: B336447
M. Wt: 283.4 g/mol
InChI Key: IYEPJGPQADMNFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-(4-phenylbutyl)benzamide is a benzamide derivative characterized by a methoxy group at the para position of the benzoyl ring and a 4-phenylbutyl chain attached to the amide nitrogen. This structural framework confers unique physicochemical properties, including moderate hydrophobicity (logP ≈ 3–4) and hydrogen-bonding capacity due to the amide and methoxy groups . Its synthesis typically involves coupling 4-methoxybenzoyl chloride with 4-phenylbutylamine under basic conditions, followed by purification via recrystallization or chromatography .

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

4-methoxy-N-(4-phenylbutyl)benzamide

InChI

InChI=1S/C18H21NO2/c1-21-17-12-10-16(11-13-17)18(20)19-14-6-5-9-15-7-3-2-4-8-15/h2-4,7-8,10-13H,5-6,9,14H2,1H3,(H,19,20)

InChI Key

IYEPJGPQADMNFR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NCCCCC2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCCCC2=CC=CC=C2

solubility

2.9 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • YQ456 (triazole derivative) demonstrates enhanced anti-cancer activity compared to the parent compound, likely due to improved target engagement via the triazole moiety .
  • ES20 highlights the critical role of the 4-methoxy group; removal or substitution abolishes inhibitory activity, emphasizing its pharmacophoric necessity .
  • Simpler analogs like 4-methoxy-N-methylbenzamide lack the phenylbutyl chain, reducing steric bulk and altering crystal packing via N–H⋯O hydrogen bonds .

Electronic and Steric Modifications

Electron-Withdrawing vs. Electron-Donating Groups

  • 4-Methoxy-N-(4-methylcyclohexyl)benzamide : The cyclohexyl group introduces steric hindrance, which may limit membrane permeability but improve selectivity for hydrophobic binding pockets .

Heterocyclic Replacements

  • 4-Methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide : The thiazole ring increases rigidity and introduces a sulfur atom, which can participate in π–π stacking or metal coordination, altering bioavailability .

Physicochemical Properties

Property 4-Methoxy-N-(4-phenylbutyl)benzamide 4-Methoxy-N-methylbenzamide ES20 (Carbonothioyl analog)
Molecular Weight ~311.4 g/mol 165.19 g/mol ~318.4 g/mol
logP ~3.5 1.2 ~3.8
Hydrogen Bond Donors 1 (amide NH) 1 2 (amide NH and thioamide)
Polar Surface Area ~40 Ų ~49 Ų ~85 Ų
Crystal Packing Not reported Chains via N–H⋯O bonds Not reported

Insights :

  • Thiourea derivatives like ES20 exhibit higher polar surface areas, which may limit passive diffusion but improve solubility in polar solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.